molecular formula C28H32N2O6 B4034726 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide

N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide

Cat. No.: B4034726
M. Wt: 492.6 g/mol
InChI Key: TYUFPKKAPCUQJF-UHFFFAOYSA-N
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Description

N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide is an organic compound with the molecular formula C26H30N2O6 This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl chain, which is further connected to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall quality of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of methoxy groups.

    N,N’-bis(3,4-dimethoxyphenyl)ethanediamide: Similar structure but with an ethanediamide core instead of a benzene-1,4-dicarboxamide core.

Uniqueness

N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide is unique due to the presence of both 3,4-dimethoxyphenyl groups and a benzene-1,4-dicarboxamide core. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

1-N,4-N-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-33-23-11-5-19(17-25(23)35-3)13-15-29-27(31)21-7-9-22(10-8-21)28(32)30-16-14-20-6-12-24(34-2)26(18-20)36-4/h5-12,17-18H,13-16H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUFPKKAPCUQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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